Cas no 1256585-40-6 (2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile)

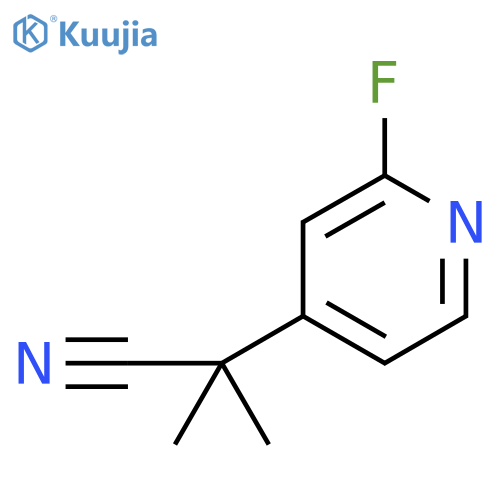

1256585-40-6 structure

商品名:2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile 化学的及び物理的性質

名前と識別子

-

- 2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile

- F89113

- PB40096

- 1256585-40-6

- SCHEMBL897721

- PS-16248

-

- インチ: 1S/C9H9FN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,1-2H3

- InChIKey: RJTCLSSCOPYTKC-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=NC(F)=C1)(C)(C)C#N

計算された属性

- せいみつぶんしりょう: 164.07497646g/mol

- どういたいしつりょう: 164.07497646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 36.7Ų

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1208840-250MG |

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |

1256585-40-6 | 97% | 250mg |

$595 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC688-1G |

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |

1256585-40-6 | 97% | 1g |

¥7920.00 | 2023-05-05 | |

| eNovation Chemicals LLC | Y1208840-1G |

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |

1256585-40-6 | 97% | 1g |

$1490 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC688-5G |

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |

1256585-40-6 | 97% | 5g |

¥24552.00 | 2023-05-05 | |

| eNovation Chemicals LLC | Y1208840-500MG |

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |

1256585-40-6 | 97% | 500mg |

$980 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1208840-250mg |

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |

1256585-40-6 | 97% | 250mg |

$595 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC688-1g |

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |

1256585-40-6 | 97% | 1g |

¥7920.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC688-100mg |

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |

1256585-40-6 | 97% | 100mg |

¥1980.0 | 2024-04-25 | |

| 1PlusChem | 1P02233J-250mg |

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |

1256585-40-6 | 97% | 250mg |

$487.00 | 2024-07-09 | |

| Aaron | AR0223BV-250mg |

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile |

1256585-40-6 | 97% | 250mg |

$549.00 | 2025-02-13 |

2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

1256585-40-6 (2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile) 関連製品

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256585-40-6)2-(2-fluoro-4-pyridyl)-2-methyl-propanenitrile

清らかである:99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g

価格 ($):248.0/397.0/655.0/993.0